1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. Structurally, it features a 3-methylphenyl substituent at position 7 of the thienopyrimidinone core and a piperidine-4-carboxamide group linked to a 3-phenylpropyl chain at position 2.
Properties
IUPAC Name |
1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-19-7-5-11-22(17-19)23-18-35-25-24(23)30-28(31-27(25)34)32-15-12-21(13-16-32)26(33)29-14-6-10-20-8-3-2-4-9-20/h2-5,7-9,11,17-18,21H,6,10,12-16H2,1H3,(H,29,33)(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLYUXLULAUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
Thieno[3,2-d]pyrimidin-4-one Derivatives The closest structural analogue is 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide (). Key differences include:
- Substituent at position 7 : 2-fluorophenyl () vs. 3-methylphenyl (target compound). Fluorine’s electron-withdrawing effects may enhance binding affinity compared to the methyl group’s electron-donating properties.
- Alkyl chain on carboxamide : 1-phenylethyl () vs. 3-phenylpropyl (target). The longer chain in the target compound could increase lipophilicity and alter pharmacokinetics.
Pyrrolo[2,3-d]pyrimidine Derivatives AZD5363 () shares a carboxamide-piperidine motif but features a pyrrolo[2,3-d]pyrimidine core. This structural variation confers selectivity for Akt kinases, with demonstrated oral bioavailability and in vivo tumor growth inhibition . The thienopyrimidinone core in the target compound may offer distinct selectivity due to differences in electron density and ring geometry.
Pharmacological and Physicochemical Properties
- Synthetic Accessibility: describes multi-component reactions for pyrimidine derivatives using aldehydes, ketones, and ammonia derivatives under acidic conditions.
- Computational Predictions: Analogues like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one () exhibit favorable drug-like properties (e.g., oral bioavailability) via computational modeling, suggesting the target compound’s piperidine-carboxamide group may confer similar advantages .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core , known for its role in various pharmacological applications.
- A piperidine moiety , which contributes to its biological activity.
- Multiple aromatic groups that enhance its chemical diversity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and anticancer properties. Its biological activity is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors involved in disease processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Signaling Pathway Modulation : It could modulate signaling pathways that are critical for cell proliferation and survival.
Anticancer Activity
Research on structurally similar compounds has demonstrated their cytotoxic effects against various cancer cell lines. For instance:
- Mannich bases derived from thieno[3,2-d]pyrimidines have shown promising anticancer activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Properties
Studies suggest that compounds within this class can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The specific mechanisms remain to be fully elucidated but may involve the modulation of NF-kB signaling pathways.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with related thieno[3,2-d]pyrimidine derivatives is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-{3-[4-Fluorophenyl]-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}-N-piperidin-4-carboxamide | Thieno[3,2-d]pyrimidine core with fluorophenyl group | Exhibits different biological activity due to fluorine substitution |
| 1-(5-Methylthiazol-2-yl)-N-piperidin-4-carboxamide | Thiazole instead of thieno[3,2-d]pyrimidine | Potential antimicrobial properties |
| 1-{7-(Phenyl)-4-oxo-thieno[3,2-d]pyrimidin}-N-piperidin-4-carboxamide | Variation in aromatic substitution | May show enhanced anti-cancer activity |
Case Studies
Several case studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
- A study evaluating a series of Mannich bases found that modifications to the piperidine ring significantly influenced cytotoxicity against various cancer cell lines. Compounds with specific substitutions exhibited enhanced activity compared to their parent structures .
- Another investigation highlighted the ability of certain derivatives to inhibit DNA topoisomerase I, suggesting a mechanism by which these compounds can induce cytotoxic effects in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
